![molecular formula C19H18FN3O2S B2403210 N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 941969-94-4](/img/structure/B2403210.png)
N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Modeling
The synthesis and molecular modeling of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, a related class, have been studied for their anticancer activity. This research involved the heterocyclization of precursors N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with phenacyl chloride reagents. The compounds were characterized using DFT calculations, and their cytotoxic activities were evaluated against four different cancer cell lines, showing promising results against breast cancer (Abu-Melha, 2021).
Anticancer and Anti-inflammatory Activities
Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, showing significant anti-inflammatory activity. This synthesis process involves reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (Sunder & Maleraju, 2013).
PET Tracers for Imaging
Research on carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives aimed to create new potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These derivatives were synthesized with high radiochemical yields and purity, showcasing their potential in medical imaging applications (Gao, Wang, & Zheng, 2016).
Antioxidant and Antipsychotic Agents
The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their potential as novel antipsychotic agents, indicates another area of application. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a new pathway for antipsychotic drug development (Wise et al., 1987).
Anticancer Agents
N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, highlighting the potential of these compounds in anticancer treatments. These compounds showed high selectivity and significant apoptosis percentages against cancer cell lines, underscoring the importance of thiazole derivatives in cancer research (Evren et al., 2019).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. For “N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide”, it’s important to note that this product is intended for research use only, not for human or veterinary use. A similar compound, “N-(3-Fluorophenyl)acetamide”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-23-17(13-6-8-16(25-2)9-7-13)11-21-19(23)26-12-18(24)22-15-5-3-4-14(20)10-15/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJBDKGSMHQFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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